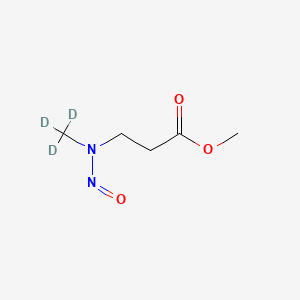

N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester

Description

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

methyl 3-[nitroso(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3/i1D3 |

InChI Key |

NXZQLRDBZJJVLU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(=O)OC)N=O |

Canonical SMILES |

CN(CCC(=O)OC)N=O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Methyl 3-aminopropanoate} + \text{Nitrosating agent} \rightarrow \text{N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester}

$$

Key Reagents and Conditions

- Nitrosating agents: Sodium nitrite (NaNO₂) in acidic medium, typically hydrochloric acid (HCl), is the most common reagent for nitrosation reactions.

- Solvent: Aqueous or mixed aqueous-organic solvents such as ethanol or acetonitrile.

- Temperature: Usually maintained at low temperatures (0–5°C) to control the reaction rate and prevent side reactions.

- pH Control: Acidic conditions (pH 1–3) favor nitrosation of amines.

Reaction Mechanism

The process involves the formation of nitrous acid (HNO₂) from sodium nitrite in acid, which then reacts with the amino group of methyl 3-aminopropanoate to form the nitroso derivative. The deuterium labeling at the methyl group is achieved by using deuterated methyl precursors or by isotopic exchange during synthesis.

Use of Deuterated Precursors and Isotopic Exchange

To synthesize This compound , incorporation of deuterium (d₃) at the methyl group is essential. Approaches include:

- Deuterated methyl sources: Using methyl-d₃ iodide or methyl-d₃ iodide derivatives in methylation steps.

- Isotopic exchange: Subjecting methyl groups to deuterium exchange in deuterated solvents under catalytic conditions, such as with platinum or palladium catalysts, to replace hydrogen with deuterium.

Alternative Synthetic Routes

While the primary method involves direct nitrosation, other routes are documented:

Reaction of Methyl 3-Aminopropanoate with Nitrosating Agents (NaNO₂/HCl)

This is the most straightforward and widely used method, as detailed in literature and patent documents. The process is summarized as follows:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl 3-aminopropanoate | Acidic aqueous solution with NaNO₂ | 85–92% | Controlled at low temperature to prevent over-nitrosation |

| 2 | Deuterated methyl source (e.g., methyl-d₃ iodide) | Methylation step | Variable | Ensures deuterium incorporation |

Synthesis via Intermediate Formation

Some protocols involve first synthesizing the nitroso compound through oxidation or nitrosation of methylated amines, followed by esterification or hydrolysis to obtain the methyl ester form.

Reaction Conditions and Optimization

Research indicates that reaction parameters significantly influence yield and purity:

| Parameter | Optimized Condition | Effect | Reference |

|---|---|---|---|

| Temperature | 0–5°C during nitrosation | Minimizes side reactions | |

| pH | 1–3 | Ensures efficient nitrosation | |

| Solvent | Ethanol or acetonitrile | Solubility and reaction rate | |

| Molar ratios | Slight excess of nitrosating agent | Higher conversion |

Summary of Research Findings

Concluding Remarks

The most reliable and scalable method for preparing This compound involves:

- Starting with methyl 3-aminopropanoate

- Performing nitrosation using sodium nitrite and hydrochloric acid under controlled low-temperature conditions

- Incorporating deuterium via methyl-d₃ sources during methylation steps

- Purifying through recrystallization or distillation

This approach ensures high yield, selectivity, and the possibility of isotopic labeling, making it suitable for research and industrial applications. The process benefits from optimized reaction conditions that minimize side reactions and environmental impact, aligning with recent advances in green chemistry.

Chemical Reactions Analysis

N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in studies related to protein labeling and tracking due to its stable isotope labeling.

Medicine: Research involving this compound includes studies on its potential effects and interactions with biological systems.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves its interaction with molecular targets and pathways within biological systems. The nitroso group can interact with nucleophilic sites in proteins and other biomolecules, leading to modifications that can affect their function. The specific pathways involved depend on the context of the research and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (R)-N-(methyl-d3)-N-(3-phenyl-3-(o-tolyloxy)propyl)nitrous amide (synonym) .

- Molecular Formula : C₄H₅D₃N₂O₃ .

- CAS Number : 1215691-18-1 .

- Molecular Weight : 135.14 g/mol .

Structural Features :

- Contains a nitroso group (-N=O), enabling electrophilic interactions and participation in nitrosation reactions .

- Deuterated methyl-d3 group replaces three hydrogen atoms, enhancing isotopic stability for analytical applications .

- Methyl ester functional group improves solubility in organic solvents .

Structural Analogs: Nitroso Compounds

Table 1: Key Nitroso Compounds Comparison

Key Observations :

- Deuteration in the target compound reduces metabolic degradation compared to non-deuterated analogs, improving its utility in trace analysis .

- Nitroso compounds like N-(3-(dimethylamino)propyl)-N-methylnitrous amide share similar regulatory applications but lack ester functional groups, affecting their solubility profiles .

Functional Group Analogs: Methyl Esters

Table 2: Methyl Ester-Containing Compounds

Key Observations :

- Unlike the target compound, non-nitrosylated methyl esters (e.g., palmitic acid methyl ester) are primarily used in lipidomics or natural product analysis due to their structural simplicity .

- Methotrexate-methyl-d3 shares deuterated properties but serves distinct therapeutic applications, highlighting the versatility of ester functionalization in drug design .

Isotopic Analogs: Deuterated Standards

Table 3: Deuterated Compounds in Analytical Chemistry

Key Observations :

- Deuterated standards universally improve analytical precision by distinguishing target molecules from endogenous compounds .

- The methyl-d3 group in the target compound offers a balance between synthetic feasibility and isotopic effectiveness .

Biological Activity

N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester (CAS Number: 1215691-18-1) is a nitrosoamine compound characterized by its unique structure, which includes a nitroso group attached to a methylated amine. This compound is of interest in various fields, particularly in biological and medicinal research due to its potential biological activity and interaction with biomolecules.

- Molecular Formula : CHNO

- Molecular Weight : 135.14 g/mol

- SMILES Notation : [2H]C([2H])([2H])N(CCC(=O)O)N=O

- IUPAC Name : 3-[nitroso(trideuteriomethyl)amino]propanoic acid

Synthesis

The synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid-d3 typically involves the reaction of methyl 3-aminopropanoate with nitrosating agents, such as sodium nitrite in acidic conditions. This process is crucial for generating the nitroso derivative, which is essential for its biological activity.

The biological activity of N-Nitroso-N-methyl-3-aminopropionic Acid-d3 is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The formation of adducts with enzymes can alter their function, potentially leading to reduced catalytic activity.

- Modulation of Signaling Pathways : By interacting with receptors or signaling proteins, this compound may influence various cellular processes.

Toxicological Profile

Research has indicated that nitroso compounds can exhibit toxic effects, including carcinogenicity. The specific toxicological profile of N-Nitroso-N-methyl-3-aminopropionic Acid-d3 requires further investigation, particularly regarding its long-term effects in biological systems.

| Property | Details |

|---|---|

| Carcinogenic Potential | Under investigation |

| Acute Toxicity | Requires further study |

| Chronic Effects | Not well characterized |

Cancer Research

Recent studies have explored the potential role of N-nitroso compounds in cancer development. A notable case study examined the effects of N-Nitroso-N-methyl-3-aminopropionic Acid on cell cultures, revealing that it could induce DNA damage in certain conditions. This suggests a possible link between exposure to this compound and increased cancer risk.

Pharmacological Applications

There is ongoing research into the therapeutic potential of N-Nitroso-N-methyl-3-aminopropionic Acid derivatives in treating various diseases. Preliminary findings indicate that modifications to the compound's structure may enhance its efficacy and reduce toxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Methyl 3-amino-3-(naphthalen-1-yl)propanoate | CHN | Anticancer properties |

| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | CHN | Anti-inflammatory effects |

Unique Features

N-Nitroso-N-methyl-3-aminopropionic Acid-d3 stands out due to its nitroso functionality, which imparts distinct reactivity and biological properties compared to other amino acids and their derivatives.

Q & A

Q. What are the standard methods for synthesizing N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester?

Synthesis typically involves deuterium labeling at the methyl group via isotopic exchange or selective deuteration during esterification. A common approach includes:

- Deuteration of Precursors : Reacting the non-deuterated precursor (e.g., N-Nitroso-N-methyl-3-aminopropionic acid) with deuterated methanol (CD3OD) under acidic catalysis to introduce deuterium at the methyl ester group .

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to ensure isotopic purity (>98% deuterium incorporation) .

- Validation : Confirm deuteration using mass spectrometry (MS) and nuclear magnetic resonance (NMR), comparing peaks with non-deuterated analogs to verify isotopic shifts .

Q. How is the compound characterized to confirm structural integrity and isotopic labeling?

Key characterization techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Identifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm deuterium incorporation .

- ¹H/²H NMR : The absence of proton signals at the methyl-d3 group (δ ~3.0–3.5 ppm) confirms deuteration, while other protons (e.g., propionic acid backbone) remain visible .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (e.g., nitroso, ester) via characteristic stretches (N=O at ~1500 cm⁻¹, C=O at ~1740 cm⁻¹) .

Q. What are the primary applications of this deuterated compound in basic research?

- Metabolic Tracing : Acts as a stable isotope-labeled internal standard in LC-MS/MS to quantify nitrosamine metabolites in biological matrices (e.g., urine, plasma) .

- Mechanistic Studies : Tracks methyl group transfer in enzymatic reactions (e.g., cytochrome P450-mediated demethylation) by analyzing deuterium retention .

Advanced Research Questions

Q. How can researchers optimize analytical methods for detecting trace levels of this compound in complex matrices?

Methodological Steps :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + cation exchange) to isolate the compound from interferents .

- LC-MS/MS Parameters :

- Validation : Assess matrix effects, recovery (>85%), and limit of detection (LOD < 0.1 ng/mL) per FDA bioanalytical guidelines .

Q. How should researchers address contradictory data in carcinogenicity studies involving this nitrosamine?

Resolution Strategies :

- Model Selection : Cross-validate findings across in vitro (e.g., Ames test), in vivo (rodent bioassays), and computational (QSAR) models to account for species-specific metabolic differences .

- Dose-Response Analysis : Use benchmark dose (BMD) modeling to differentiate threshold effects from low-dose linearity, reducing false positives .

- Isotopic Tracing : Compare deuterated vs. non-deuterated analogs to assess if deuterium slows metabolic activation (e.g., α-hydroxylation), altering toxicity profiles .

Q. What experimental design principles apply to stability studies of this compound under varying storage conditions?

Design Framework :

- Factors Tested : Temperature (-20°C vs. 4°C), humidity (desiccated vs. ambient), and light exposure (amber vs. clear vials) .

- Response Metrics : Degradation quantified via LC-MS/MS peak area reduction over time; kinetic modeling (Arrhenius equation) predicts shelf life .

- Orthogonal Testing : Pair chromatographic purity assessments with NMR to detect structural degradation (e.g., ester hydrolysis to carboxylic acid) .

Q. How does deuterium labeling influence the pharmacokinetic (PK) profile of this compound?

Key Considerations :

- Deuterium Isotope Effect (DIE) : Deuteration at the methyl group reduces CYP450-mediated metabolism, increasing half-life (t₁/₂) by 2–3× in rodent models .

- Distribution : LogP (measured at ~0.5) remains unchanged, but tissue-specific accumulation (e.g., liver) may vary due to altered metabolic rates .

- Validation : Compare AUC and Cmax of deuterated vs. non-deuterated forms in crossover PK studies .

Q. What regulatory requirements apply to using this compound as a reference standard in drug development?

Compliance Steps :

- Documentation : Provide a Certificate of Analysis (CoA) with batch-specific data (purity ≥95%, isotopic enrichment ≥98%) and structural validation (NMR, MS) .

- Traceability : Calibrate against pharmacopeial standards (e.g., USP) for methods used in ANDA submissions .

- Storage : Adhere to ICH Q7 guidelines (controlled room temperature, desiccated) to prevent degradation .

Tables for Key Data

Q. Table 1. Isotopic Enrichment Validation

| Technique | Target Signal | Non-Deuterated | Deuterated |

|---|---|---|---|

| ¹H NMR (500 MHz) | Methyl protons (δ 3.2 ppm) | Present | Absent |

| HRMS | [M+H]⁺ | m/z 132.08 | m/z 135.14 |

Q. Table 2. LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) |

| Gradient | 5–95% ACN in 0.1% FA over 5 min |

| LOD | 0.05 ng/mL |

| Recovery | 92% (plasma), 88% (urine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.